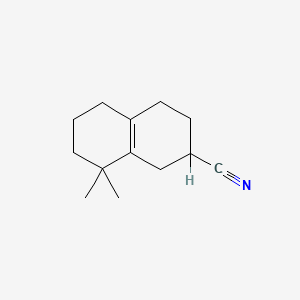![molecular formula C11H8ClNO2 B1617487 4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone CAS No. 57689-69-7](/img/structure/B1617487.png)
4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone is a heterocyclic compound that features an oxazolone ring with a chlorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the condensation of 3-chlorobenzaldehyde with 2-methyl-4H-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the chlorophenyl ring.
Scientific Research Applications
4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone
- 5-(3-Chlorophenyl)-4-(((5-methyl-2-furyl)methylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
This compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
57689-69-7 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-13-10(11(14)15-7)6-8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI Key |
PPAQRXQTAMCHKR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC2=CC(=CC=C2)Cl)C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


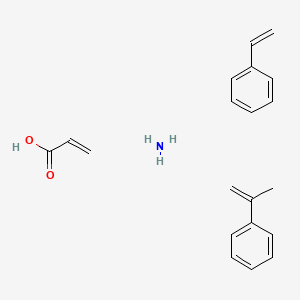
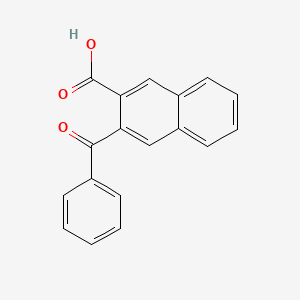
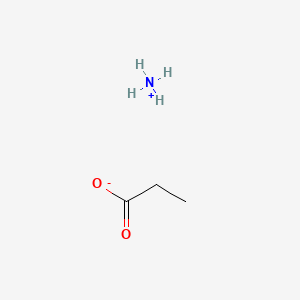
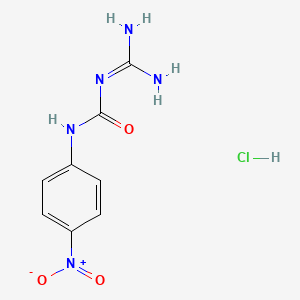
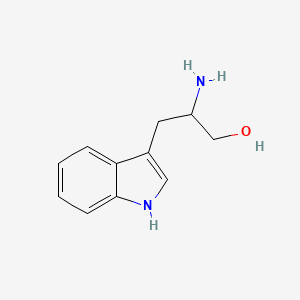
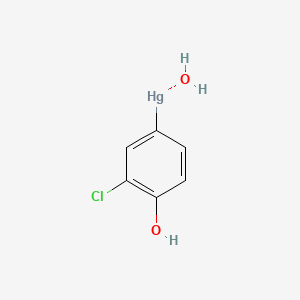
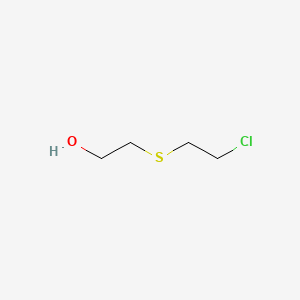
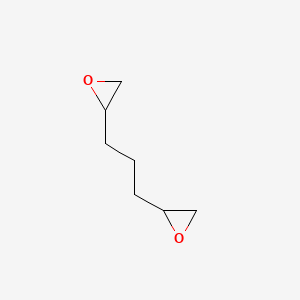
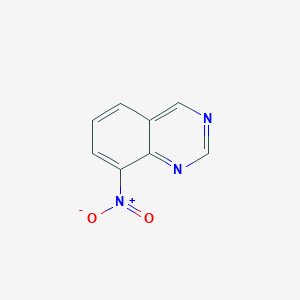
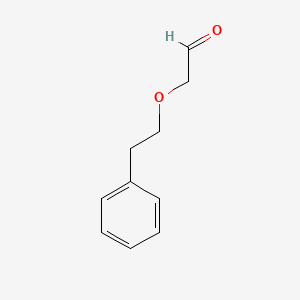
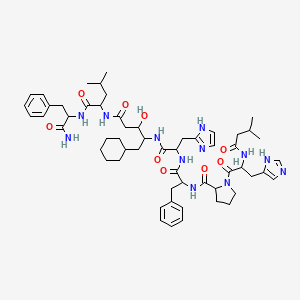
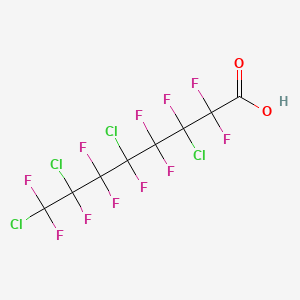
![Benzoic acid, 4-[[[3-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]azo]-4-methylphenyl]sulfonyl]oxy]-, methyl ester](/img/structure/B1617426.png)
